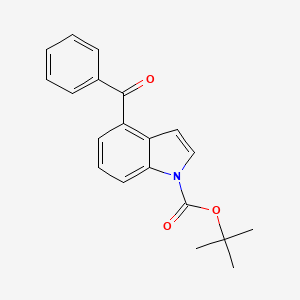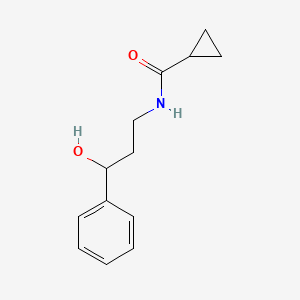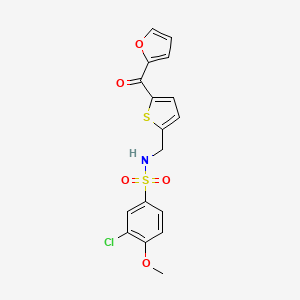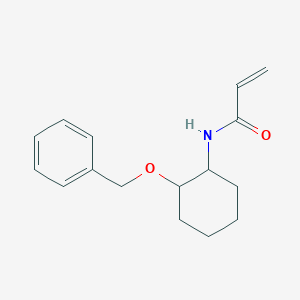![molecular formula C15H15N5O2S2 B3008857 3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034512-93-9](/img/structure/B3008857.png)
3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a novel molecule that may have potential applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential chemotherapeutic applications. For instance, compounds with piperazine and piperidinyl substituents, as well as triazole and triazinone moieties, are frequently explored for their biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that may include etherification, hydrazonation, cyclization, and reduction . For example, a four-step synthesis process was used to create a compound with a piperidinyl substituent, resulting in a 39% overall yield . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with piperazine or piperidinyl substituents and triazole or triazinone rings is often characterized using spectroscopic methods such as infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) . Quantum chemical calculations, including density functional theory (DFT), are used to predict the energy, geometrical structure, and vibrational wavenumbers of these molecules . The molecular electrostatic potential map, as well as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also analyzed to elucidate molecular properties .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and electronic properties. The presence of piperazine or piperidinyl groups, along with triazole or triazinone rings, suggests that these compounds could participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The electric dipole moment, polarizability, and static hyperpolarizability are important properties that can be calculated to understand the behavior of these molecules in different environments . The conformation of the molecule, such as the chair conformation observed in the piperazine ring, also affects these properties .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that triazole derivatives, including those combined with piperidine or similar structures, exhibit significant antimicrobial and antifungal properties. For example, novel triazole compounds have been synthesized and demonstrated to possess moderate to good antifungal activity against various microorganisms, including strains of Aspergillus and Cryptococcus neoformans (Darandale et al., 2013). Similarly, other studies have focused on synthesizing and testing the antimicrobial activities of azole derivatives, further indicating the relevance of such structures in developing new antimicrobial agents (Başoğlu et al., 2013).
Chemotherapeutic Applications
Compounds featuring triazole and piperidine moieties have also been investigated for their potential chemotherapeutic applications. The structural and spectroscopic characterization of novel functionalized triazoline-3-thione compounds, for instance, has been carried out to explore their suitability as chemotherapeutic agents (El-Emam et al., 2012). These studies often involve detailed quantum chemical calculations to understand the compounds' molecular properties, which are crucial for their biological activity and potential therapeutic uses.
Anti-inflammatory and Antitumor Activities
Further research has delved into the synthesis and evaluation of triazole derivatives for anti-inflammatory and antitumor activities. For instance, a study synthesized a series of 1,2,4-triazole Schiff bases and tested them for bioactivity against tumor cells, revealing significant inhibitory activity, which underscores the potential of these compounds in cancer research (Ding et al., 2016).
properties
IUPAC Name |
3-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-16-12(8-24-9)14(21)19-5-2-10(3-6-19)20-15(22)13-11(17-18-20)4-7-23-13/h4,7-8,10H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANGIOFGTUYRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)


![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)


![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)



![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)
